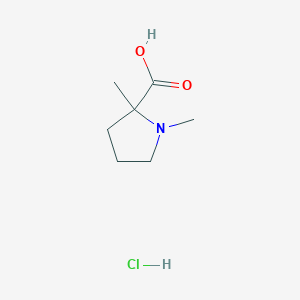
1,2-Dimethylpyrrolidine-2-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1,2-Dimethylpyrrolidine-2-carboxylic acid;hydrochloride can be represented by the InChI code:1S/C7H13NO2.ClH/c1-7(6(9)10)4-3-5-8(7)2;/h3-5H2,1-2H3,(H,9,10);1H . This indicates that the molecule consists of a pyrrolidine ring with two methyl groups at the 1 and 2 positions, a carboxylic acid group at the 2 position, and a hydrochloride salt . Physical And Chemical Properties Analysis
1,2-Dimethylpyrrolidine-2-carboxylic acid;hydrochloride is a powder with a molecular weight of 179.65 . It is stored at room temperature and shipped under normal conditions .Aplicaciones Científicas De Investigación
Molecular Recognition and Dimerization
Research highlights the role of similar compounds in molecular recognition and dimerization processes. For example, studies have shown that certain carboxylic acids and pyridone derivatives can act as self-complements in molecular recognition, forming intermolecularly hydrogen-bonded dimers. These dimers have been observed in various environments, including crystals, solutions, and gas phases, demonstrating the versatility and potential applications of these molecular interactions in designing supramolecular assemblies and recognition systems (P. Wash et al., 1997).
Photochemical Reactions
The compound's relevance extends to photochemical studies, where derivatives of 2-aminopyridines and 2-pyridones have been shown to undergo photodimerization under UV irradiation. This process is significant in understanding the chemical properties of pyridine derivatives and can be applied in synthesizing complex organic compounds with specific configurations and properties (E. Taylor & R. O. Kan, 1963).
Conformational Analyses
Conformational analyses of related compounds have been conducted to understand their structural dynamics in different environments. For instance, X-ray diffraction analysis has been used to study the crystal structures of various derivatives, providing insights into their conformations and interactions. Such studies are crucial for designing molecules with specific biological activities or physical properties (W. Nitek et al., 2020).
Complexation and Catalysis
Further research demonstrates the compound's applications in complexation and catalysis. For example, molecular tweezers with active site carboxylic acids have been studied for their ability to form complexes with nucleotide bases, indicating potential applications in molecular recognition and sensor technologies. Additionally, derivatives like 4-(N,N-Dimethylamino)pyridine hydrochloride have been explored as recyclable catalysts for acylation reactions, highlighting their utility in organic synthesis and industrial chemistry (S. Zimmerman et al., 1991); (Zhihui Liu et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of 'Warning’ . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .
Mecanismo De Acción
Target of Action
1,2-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is a complex organic compound . It belongs to the class of organic compounds known as alpha amino acids . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) . .
Mode of Action
As an alpha amino acid, it may participate in protein synthesis or other biological processes involving amino acids .
Biochemical Pathways
As an alpha amino acid, it may be involved in various biochemical pathways related to protein synthesis and metabolism .
Result of Action
As an alpha amino acid, it may have various effects at the molecular and cellular level, potentially influencing protein structure and function .
Propiedades
IUPAC Name |
1,2-dimethylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)4-3-5-8(7)2;/h3-5H2,1-2H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQNEIUCSGMVPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethylpyrrolidine-2-carboxylic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

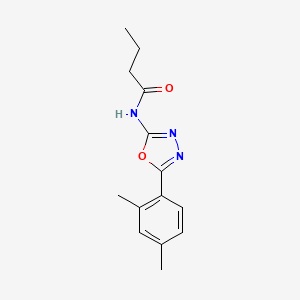
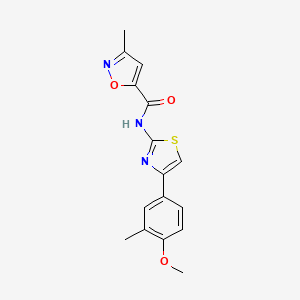
![5-Chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole](/img/structure/B2885594.png)
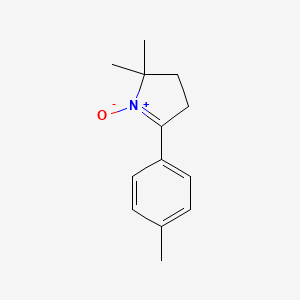
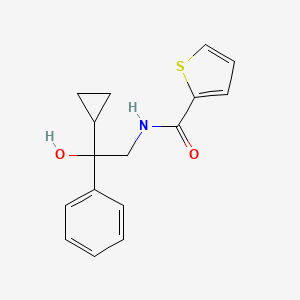
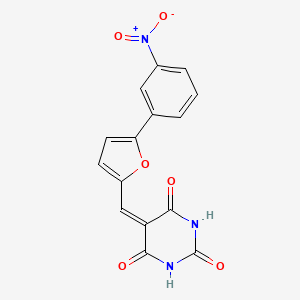
![2-iodo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2885599.png)
![N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2885601.png)
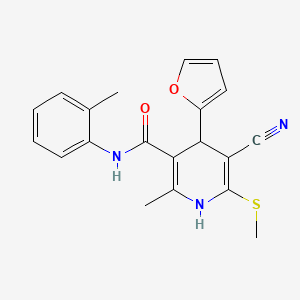
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2885605.png)
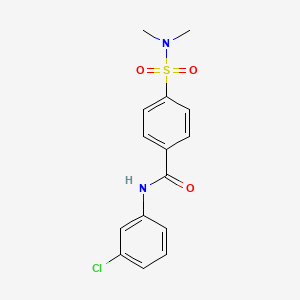
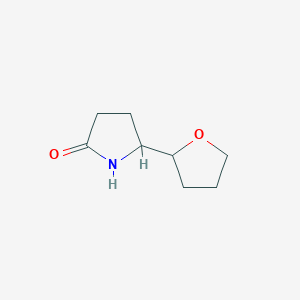
![2-benzyl-N-[3-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2885610.png)
